molecular formula C23H32N2O5 B5056263 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine

1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No. B5056263
M. Wt: 416.5 g/mol
InChI Key: YZOHFHDGOBHSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of piperazine and its chemical structure has been modified to enhance its biological activity.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation, cell proliferation, and cell migration, which are all important processes in the development of various diseases.
Biochemical and physiological effects:
1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to inhibit the growth of cancer cells and reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine in lab experiments is its ability to selectively target certain enzymes and signaling pathways. This makes it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its effects on neurological disorders and its potential as a neuroprotective agent. Additionally, more research is needed to fully understand its mechanism of action and to optimize its biological activity.

Synthesis Methods

The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine involves the reaction of 1-(3,5-dimethoxybenzyl)piperazine with 2,3,4-trimethoxybenzaldehyde in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a pure product. The purity of the product is important for its biological activity and for further research.

Scientific Research Applications

1-(3,5-dimethoxybenzyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(3,5-dimethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-26-19-12-17(13-20(14-19)27-2)15-24-8-10-25(11-9-24)16-18-6-7-21(28-3)23(30-5)22(18)29-4/h6-7,12-14H,8-11,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOHFHDGOBHSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CC(=CC(=C3)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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